2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
2-((1-(4-Ethoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a heterocyclic compound featuring a central imidazole ring substituted with a 4-ethoxyphenyl group at the 1-position and a thioether linkage at the 2-position. This thioether connects the imidazole moiety to an ethanone group, which is further substituted with an indolin-1-yl group.
The ethoxy group on the phenyl ring may influence metabolic stability and solubility, while the thioether linkage contributes to conformational flexibility and redox sensitivity. The indolinyl substituent, a bicyclic structure, could confer steric bulk and electronic effects that modulate binding affinity in biological targets.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-2-26-18-9-7-17(8-10-18)23-14-12-22-21(23)27-15-20(25)24-13-11-16-5-3-4-6-19(16)24/h3-10,12,14H,2,11,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDITGNFDBVVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Indole Attachment: The final step involves the coupling of the thioether-imidazole intermediate with an indole derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 389.5 g/mol. The structural features include an imidazole ring, which is known for its biological relevance, particularly in pharmacology.
Antimicrobial Activity
Research has highlighted the compound's antimicrobial properties. For instance, derivatives of imidazole compounds have been shown to exhibit significant antibacterial activity. A study indicated that compounds containing imidazole moieties can inhibit the growth of various bacterial strains, suggesting that 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone may also possess similar activities .
Anticancer Properties
The compound is part of a broader class of indolin derivatives that have demonstrated promising anticancer activity. In vitro studies have shown that certain indolin-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve the modulation of cell signaling pathways related to cancer proliferation and survival .
Synthesis and Derivative Development
The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:
- Formation of the imidazole ring via cyclization reactions.
- Introduction of the thioether group through nucleophilic substitution.
- Coupling with indolin derivatives to form the final product.
This synthetic flexibility allows for the generation of various analogs, which can be screened for enhanced biological activities .
Case Study 1: Antibacterial Evaluation
In a recent study, a series of imidazole derivatives were synthesized and evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the imidazole structure significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be explored further with 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone .
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer properties of indolin derivatives, including those related to 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone. The study demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Mechanism of Action
The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Thioether-Linked Heterocyclic Ethanones
Several compounds share the thioether-ethanone motif but differ in heterocyclic substituents:
- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone (): Replaces the imidazole-thioether with an oxadiazole-thioether.
- 1-(4-Biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone (): Features a biphenyl group instead of indolinyl. The biphenyl moiety increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Incorporates a triazole-thioether and sulfonylphenyl group.
Key Insight : The imidazole-thioether in the target compound balances electron density and flexibility, offering intermediate metabolic stability compared to oxadiazole (more stable) or triazole (more polar) analogues.
Substituent Effects on Bioactivity
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (): Lacks the thioether linkage, with imidazole directly bonded to ethanone. The dichlorophenyl group enhances halogen bonding but eliminates the conformational flexibility provided by the thioether. This structural rigidity may limit interactions with dynamic binding pockets .
- Sertaconazole (): A clinically used antifungal agent with an imidazole-ethanol-oxime structure. The hydroxyl and oxime groups improve hydrogen-bonding capacity, whereas the thioether in the target compound may enhance hydrophobic interactions .
Physicochemical and Pharmacological Properties
The target compound’s indolinyl group may confer superior binding to aromatic-rich enzyme pockets (e.g., cytochrome P450 or kinase domains), whereas sertaconazole’s oxime enhances antifungal specificity .
Biological Activity
The compound 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic derivative of imidazole and indole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18N4O3S
- Molecular Weight : 358.4 g/mol
- IUPAC Name : 2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in disease pathways, such as acetylcholinesterase and BACE1, which are crucial in neurodegenerative diseases like Alzheimer's.
- Antioxidant Properties : The compound exhibits antioxidant activity, helping to mitigate oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
Biological Activity Overview
Study 1: Enzyme Inhibition
A study evaluated the compound's effectiveness as a BACE1 inhibitor, revealing an IC50 value of 4.6 μM. This suggests that it could serve as a lead structure for further optimization in the development of Alzheimer's therapeutics. The study also assessed blood-brain barrier permeability, indicating favorable properties for central nervous system targeting .
Study 2: Antioxidant Activity
Research conducted on the antioxidant properties highlighted that the compound can effectively scavenge free radicals, thereby reducing oxidative stress markers in cultured neuronal cells. This activity is crucial for neuroprotection and may contribute to its therapeutic potential in neurodegenerative diseases .
Study 3: Antimicrobial Efficacy
In vitro tests showed that the compound has significant antimicrobial activity against common pathogens such as Staphylococcus aureus and E. coli. This finding opens avenues for exploring its use in treating infections or as a preservative agent in pharmaceutical formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
